1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide
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Overview
Description
1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a chloro group, a cyclohexylmethyl group, and a methylmethanesulfonamide group, making it a versatile compound for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide typically involves the reaction of cyclohexylmethylamine with chloromethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at a low temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of amines.
Scientific Research Applications
1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N,N,2-trimethyl-1-propenylamine: Used as an acid halogenation reagent.
Chlormethine: Known for its use as an alkylating agent in chemotherapy.
Uniqueness
1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its combination of a chloro group, cyclohexylmethyl group, and methylmethanesulfonamide group provides versatility in its applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H18ClNO2S |
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Molecular Weight |
239.76 g/mol |
IUPAC Name |
1-chloro-N-(cyclohexylmethyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-11(14(12,13)8-10)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
LYVQWZOXOZGHMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCCCC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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